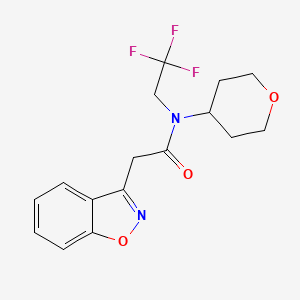

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1790197-09-9

Cat. No.: VC6196092

Molecular Formula: C16H17F3N2O3

Molecular Weight: 342.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1790197-09-9 |

|---|---|

| Molecular Formula | C16H17F3N2O3 |

| Molecular Weight | 342.318 |

| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |

| Standard InChI | InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2 |

| Standard InChI Key | BSODYIRQVDTPQK-UHFFFAOYSA-N |

| SMILES | C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32 |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide, reflects three key components:

-

Benzoxazole moiety: A bicyclic structure combining a benzene ring fused to an oxazole (a five-membered ring containing oxygen and nitrogen) .

-

Acetamide backbone: A central carbonyl group linked to an amine, modified by two substituents.

-

N-Substituents:

The molecular formula is inferred as C₁₆H₁₆F₃N₃O₃, with a molecular weight of approximately 371.32 g/mol.

Synthesis and Manufacturing

Amide Coupling

A plausible route involves coupling 2-(1,2-benzoxazol-3-yl)acetic acid with N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine using a coupling reagent like HATU or EDCI. This method mirrors the synthesis of related acetamides, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which employs carbamate intermediates and hydrogenolysis .

Protecting Group Strategy

As seen in the preparation of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate , benzyl carbamate (Cbz) groups may protect amines during synthesis, followed by catalytic hydrogenation for deprotection.

Fluorinated Building Blocks

The trifluoroethyl group is likely introduced via 2,2,2-trifluoroethylamine, a common reagent in fluorinated compound synthesis .

Physicochemical Properties

Predicted Characteristics

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

| LogP | ~2.5 (estimated via fragment-based methods) |

| Melting Point | 150–170°C (dependent on crystallinity) |

| Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |

The tetrahydropyran group enhances water solubility compared to purely aromatic analogs, while the trifluoroethyl group increases lipid membrane permeability .

Applications in Drug Discovery

Target Identification

The benzoxazole scaffold is associated with diverse targets, including:

-

GPCRs: Serotonin and dopamine receptors.

-

Epigenetic Regulators: HDACs and BET proteins.

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume